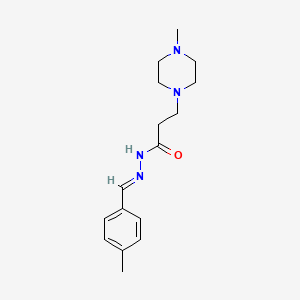

N'-(4-methylbenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N'-(4-methylbenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide involves chemical reactions that may be similar to those used in synthesizing related compounds. For instance, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide involved an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3- triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux (Alotaibi et al., 2018). This method highlights the importance of selecting appropriate reactants and conditions for the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to N'-(4-methylbenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide can be confirmed through various spectroscopic methods. For example, the structure of related compounds has been elucidated using infrared, nuclear magnetic resonance, mass spectroscopy, and single-crystal X-ray diffraction (Alotaibi et al., 2018).

Chemical Reactions and Properties

Chemical reactions and properties of N'-(4-methylbenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide may involve interactions with other chemicals, resulting in various products. Related research includes the study of piperazine derivatives and their biological activities, indicating potential reactivity and applications of similar compounds (Pontillo et al., 2005).

Aplicaciones Científicas De Investigación

Anticholinesterase Activities

Hydrazone derivatives, including those related to N'-(4-methylbenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, have been synthesized and evaluated for their potential anticholinesterase activities. These compounds showed inhibition potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with one derivative identified as the most active, highlighting their potential in Alzheimer's disease research (Kaya et al., 2016).

Apoptosis Induction

Substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides, structurally related to N'-(4-methylbenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, have been discovered as potent inducers of apoptosis in cancer cells. These compounds have shown significant activity in promoting cell death, which could be beneficial in cancer therapy (Sirisoma et al., 2009).

Cardioprotection

Trimetazidine, a compound related to N'-(4-methylbenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, has been studied for its cardioprotective effects. Administered before reperfusion, it attenuated myocardial injury through the activation of signaling pathways, demonstrating potential in reducing cardiac dysfunction and injury (Khan et al., 2010).

Antioxidant Activity

Another study explored the antioxidant activity of trimetazidine on membrane damage in human red cells. The findings suggest a potent antioxidant activity that could explain the cardioprotective role of such compounds during ischemic phases, which are characterized by the generation of oxygen free radicals (Maridonneau-Parini & Harpey, 1985).

Antimicrobial Activity

A new synthesized piperazine derivative was evaluated for its antimicrobial activity, showcasing the potential of such compounds in combating bacterial and fungal infections. This highlights the versatility of N'-(4-methylbenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide-related compounds in various medical applications (Muhammet, 2023).

Propiedades

IUPAC Name |

N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O/c1-14-3-5-15(6-4-14)13-17-18-16(21)7-8-20-11-9-19(2)10-12-20/h3-6,13H,7-12H2,1-2H3,(H,18,21)/b17-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUFWYCJMVPAFI-GHRIWEEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)CCN2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)CCN2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)

![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)

![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)

![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)

![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)

![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)

![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)

![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)

![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)

![7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5544315.png)

![4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5544319.png)